3,4',5-Tribromosalicylanilide
Description
Historical Context of Tribromsalan Research
The research into Tribromsalan is rooted in the broader study of salicylanilide (B1680751) derivatives, a class of compounds known for their varied biological effects.
Evolution of Tribromsalan in Antimicrobial Applications
Tribromsalan emerged in the 1950s as one of the salicylanilide-based "bromsalans" developed for use as antibacterial and antifungal disinfectants mdpi.comresearchgate.net. It was specifically used as a bacteriostat in detergents and as an antimicrobial agent in topical cleansers and pharmaceutical/cosmetic compositions google.com. Along with dibromsalan, Tribromsalan was also historically used in Australia as a veterinary anthelmintic, often in mixtures for treating flukes in animals apvma.gov.au. The compound was also known under trade names such as Temasept IV nih.govmdpi.com.
However, its use as an antiseptic in certain consumer products, including medicated soaps, became limited due to concerns about irritation and, later, its photosensitizing effects, leading to its ban by the FDA nih.govresearchgate.net. Despite these regulatory actions, the historical application of Tribromsalan highlights its early recognition as a potent antimicrobial agent.
Early Research on Salicylanilide Derivatives and Their Biological Activities
Early research on salicylanilide derivatives, including Tribromsalan, established their broad spectrum of biological activities. These compounds have been extensively studied in medicinal chemistry for their antibacterial, antimicrobial, antifungal, and antimycobacterial effects mdpi.comnih.govnih.govresearchgate.net. Beyond antimicrobial properties, salicylanilides have also been investigated for anthelmintic activities, particularly in veterinary medicine, with compounds like niclosamide, rafoxanide, and closantel (B1026) being prominent examples google.comresearchgate.netnih.govaosis.co.za.
The biological activity of salicylanilides is often influenced by their hydrophobicity, and the presence of a phenolic group is considered essential for their antimicrobial action mdpi.com. Halogenation, such as the bromination in Tribromsalan, plays a crucial role in enhancing the activity of these compounds, with electronegativity generally correlating with antibacterial efficacy (F > Cl > Br > I) nih.gov.
Milestones in Understanding Tribromsalan's Mechanisms
Understanding the mechanisms of action of Tribromsalan and related salicylanilides has been a significant area of research. These compounds are known to influence a wide range of biological targets, exhibiting a "multitargeting" capability in both prokaryotic and eukaryotic cells nih.gov.
A key mechanism identified for some salicylanilides, including niclosamide, is the suppression of mitochondrial oxidative phosphorylation, also known as mitochondrial uncoupling mdpi.com. This mechanism contributes to their antiparasitic and antimicrobial effects. More recently, computational drug repositioning studies have identified Tribromsalan as an inhibitor of Mycobacterium tuberculosis and Mycobacterium abscessus, suggesting its potential in combating difficult-to-treat mycobacterial infections nih.govresearchgate.netfigshare.com. Research indicates that Tribromsalan, along with niclosamide, can disrupt multiple cellular systems in mycobacteria researchgate.net.
Furthermore, studies have shown that Tribromsalan can inhibit NF-κB signaling by inhibiting IκBα phosphorylation, a mechanism that may contribute to its previously unappreciated anticancer therapeutic effects researchgate.net. Tribromsalan has also been identified as a known or suspected inhibitor of iodotyrosine deiodinase (IYD), an enzyme involved in iodide recycling nih.gov.
Table 1: Key Milestones in Tribromsalan and Salicylanilide Research
| Year/Period | Research Focus/Discovery | Significance | Reference |
| 1940s | Initial use of salicylanilides in medicine | Foundation for later drug development | nih.gov |
| 1950s | Development of bromsalans (e.g., Tribromsalan) as disinfectants | Introduction of Tribromsalan as an antimicrobial agent | mdpi.comresearchgate.net |
| 1966 | First patent for triclosan (B1682465) (a related antimicrobial) | Broader context of antimicrobial development | wikipedia.org |
| Ongoing | Identification of mitochondrial uncoupling as a mechanism | Deeper understanding of biological action | mdpi.com |
| Recent | Computational identification as anti-mycobacterial agent | Repurposing potential for difficult infections | nih.govresearchgate.net |
| Recent | Inhibition of NF-κB signaling | Potential anticancer mechanisms | researchgate.net |
| Recent | IYD inhibition | Role in endocrine disruption research | nih.gov |
Significance of Tribromsalan in Scientific Inquiry
Tribromsalan's multifaceted biological activities and its presence in various environmental contexts make it a significant compound in scientific inquiry, particularly in antimicrobial discovery and toxicology.
Contributions to Antimicrobial Discovery
Tribromsalan, as part of the broader class of halogenated salicylanilides, has made notable contributions to antimicrobial discovery. Its demonstrated efficacy against Gram-positive bacteria, including important pathogenic or odor-causing bacteria on the skin, has been a consistent finding in research researchgate.net. While its use in consumer products has been restricted, the underlying antimicrobial properties remain a subject of academic interest for understanding structure-activity relationships within this chemical class researchgate.net.
The activity of brominated salicylanilides, including Tribromsalan, against various fungi, such as Candida albicans, Pityrosporum ovale, and Aspergillus niger, further highlights their broad antimicrobial spectrum mdpi.com. Recent computational drug repositioning efforts have reignited interest in Tribromsalan as a potential therapeutic agent against challenging pathogens like Mycobacterium tuberculosis and Mycobacterium abscessus, where new drug options are urgently needed due to intrinsic resistance to common antibiotics nih.govresearchgate.net.
Table 2: Antimicrobial Activities of Tribromsalan and Related Salicylanilides
| Compound/Class | Target Microorganisms | Activity Type | Reference |
| Tribromsalan | Gram-positive bacteria | Antibacterial | researchgate.net |
| Tribromsalan | Candida albicans, Pityrosporum ovale, Aspergillus niger | Antifungal | mdpi.com |
| Tribromsalan | Mycobacterium tuberculosis, Mycobacterium abscessus | Anti-mycobacterial | nih.govresearchgate.net |
| Halogenated Salicylanilides | Propionibacterium strains (e.g., P. acnes) | Antibacterial (anti-acne) | google.com |
| Salicylanilide derivatives | Gram-positive bacteria, mycobacteria | Antimicrobial | nih.gov |
Relevance in Toxicology and Ecotoxicology Studies
The presence and persistence of compounds like Tribromsalan in the environment, coupled with their biological activity, make them relevant subjects in toxicology and ecotoxicology studies. Toxicology focuses on the adverse effects of chemicals on living organisms, while ecotoxicology specifically examines these effects at various levels of biological organization within ecosystems michaelbertram.comnih.gov.
Tribromsalan's historical use and subsequent regulatory actions due to photosensitizing effects underscore the importance of comprehensive toxicological assessments nih.gov. Studies in ecotoxicology aim to understand the distribution, uptake, metabolism, and effects of xenobiotics like Tribromsalan in environmental compartments uni-due.de. Research has shown that compounds related to Tribromsalan, such as triclosan, can be toxic to aquatic bacteria and algae, affecting algal communities and accumulating in various organisms, including fish and dolphins wikipedia.org. While specific ecotoxicological data for Tribromsalan itself may be less abundant in recent literature, its classification as a "contaminant of emerging concern" by some agencies (similar to triclosan) suggests ongoing investigation into its potential environmental health risks wikipedia.org. The study of such compounds contributes to the development of adverse outcome pathways (AOPs), which mechanistically link chemical exposure to adverse outcomes at individual or population levels, aiding in risk assessment nih.gov.
Implications for Drug Repositioning Research
Drug repositioning, also known as drug repurposing, is a strategic approach in drug discovery that involves identifying new therapeutic indications for existing drugs. This method offers significant advantages by leveraging molecules with established safety profiles and pharmacokinetic data, thereby potentially reducing the timeframes and costs associated with traditional drug development and accelerating their progression to clinical trials. nih.govfrontiersin.org
Recent academic endeavors have identified Tribromsalan as a promising candidate for drug repositioning, particularly in the context of combating challenging infectious diseases. Its identification has been facilitated by advanced computational methodologies, including semantic knowledge graph approaches combined with machine learning models. nih.govbiorxiv.orgcollaborationspharma.comfigshare.comscilit.comnih.gov
Detailed Research Findings: A notable area of research focuses on Tribromsalan's inhibitory activity against mycobacterial species, specifically Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium abscessus (M. abscessus). nih.govfigshare.comscilit.comnih.gov These pathogens are responsible for tuberculosis and nontuberculous mycobacterial infections, respectively, which pose significant global health challenges, particularly due to rising antibiotic resistance. nih.govnih.gov
Studies have demonstrated that Tribromsalan exhibits in vitro inhibitory effects against both M. tuberculosis and M. abscessus. The half-maximal inhibitory concentrations (IC90) for Tribromsalan against these mycobacteria have been determined, as summarized in the table below. nih.gov
Table 1: Inhibitory Concentrations (IC90) of Tribromsalan against Mycobacterial Species
| Pathogen | IC90 (µM) |
| Mycobacterium tuberculosis | 76.92 |
| Mycobacterium abscessus | 147.4 |
These findings are particularly significant as the activity of Tribromsalan against M. tuberculosis and M. abscessus had not been previously reported. nih.gov Further investigation into its mode of action through transcriptional response profiling in axenic log phase cultures of these mycobacteria revealed a broad effect on gene expression. The observed transcriptional responses were indicative of respiratory pathway stress and the dysregulation of fatty acid metabolism within the bacterial cells. nih.gov This suggests that Tribromsalan may exert its anti-mycobacterial effects by interfering with fundamental metabolic processes essential for pathogen survival. nih.gov
Implications for Future Research: The identification and characterization of Tribromsalan's anti-mycobacterial activity through computational drug repositioning efforts contribute to ongoing drug discovery initiatives aimed at improving multi-drug regimens for M. tuberculosis and nontuberculous mycobacterial infections. nih.gov Future research may explore the utility and specific targets of Tribromsalan against other mycobacteria, including drug-resistant isolates, and its potential as a component in new combination therapies, for instance, as an inhaled treatment for drug-resistant M. abscessus. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
| Record name | 3,4′,5-Tribromosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromsalan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylanilide, tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromsalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Mechanistic Studies of Tribromsalan S Biological Activities
Antimicrobial Action Mechanisms
Mechanisms in Mycobacterium Species
Transcriptional Responses in Mycobacteria
Tribromsalan demonstrates inhibitory activity against both Mycobacterium tuberculosis and Mycobacterium abscessus in vitro. nih.govnih.gov Research indicates that Tribromsalan, alongside niclosamide, significantly inhibits these mycobacterial species. For M. tuberculosis, Tribromsalan exhibits an IC90 of 76.92 µM, and for M. abscessus, an IC90 of 147.4 µM. nih.govnih.gov
Transcriptional profiling of M. tuberculosis and M. abscessus exposed to Tribromsalan in axenic log phase revealed broad effects on gene expression, with approximately 500 genes significantly differentially expressed. nih.govnih.gov These transcriptional responses were distinct from those elicited by known M. tuberculosis inhibitors. nih.govnih.gov Specifically, Tribromsalan induced transcriptional responses indicative of respiratory pathway stress and the dysregulation of fatty acid metabolism in both Mycobacterium species. nih.govnih.gov This suggests that Tribromsalan's anti-mycobacterial effects may involve the disruption of multiple cellular systems. researchgate.net
Table 1: Inhibitory Concentrations (IC90) of Tribromsalan against Mycobacteria
| Mycobacterial Species | IC90 (µM) nih.govnih.gov |
| Mycobacterium tuberculosis | 76.92 |
| Mycobacterium abscessus | 147.4 |
Modulatory Effects on Mammalian Cellular Processes
Tribromsalan has been identified as a compound with significant modulatory effects on mammalian cellular processes, notably its potent inhibition of the NF-κB signaling pathway.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in numerous cellular processes, including cell proliferation, apoptosis, and immune responses. researchgate.netnih.gov Dysregulation and constitutive activation of NF-κB signaling are frequently observed in inflammatory diseases and various cancers, making its therapeutic blockade an attractive strategy for anticancer drug development. researchgate.netnih.govbiotech-asia.org
Tribromsalan was identified as an inhibitor of NF-κB signaling through a quantitative high-throughput screening of approximately 2800 clinically approved drugs and bioactive compounds. researchgate.netnih.gov In this screening, Tribromsalan was among nineteen drugs found to inhibit NF-κB signaling, with some exhibiting potencies as low as 20 nM. researchgate.netnih.govbiotech-asia.org
Inhibition of IκBα Phosphorylation
A key mechanism through which Tribromsalan inhibits NF-κB signaling is by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha). researchgate.netnih.govbiotech-asia.orgtargetmol.comncats.ioresearchgate.netnih.gov The phosphorylation of IκBα is a critical step in the canonical NF-κB pathway, leading to its ubiquitination and subsequent proteasomal degradation, which then allows NF-κB dimers to translocate to the nucleus and activate gene transcription. By inhibiting IκBα phosphorylation, Tribromsalan effectively sequesters NF-κB in the cytoplasm, preventing its activation. researchgate.netnih.govncats.ionih.gov Studies have reported an IC50 of 7.9 µM for Tribromsalan's inhibition of IκBα phosphorylation in IκBα GripTite cells. ncats.io
Table 2: Tribromsalan's Inhibition of IκBα Phosphorylation
| Target | IC50 (µM) ncats.io |
| IκBα Phosphorylation | 7.9 |
Induction of Caspase 3/7 Activity
Beyond its impact on NF-κB, Tribromsalan has also been shown to induce the activity of caspases 3 and 7. researchgate.netnih.govresearchgate.netnih.govmedchemexpress.com Caspases 3 and 7 are effector caspases, which are central executioners of apoptosis (programmed cell death). protocols.iothermofisher.com Their activation leads to the cleavage of various cellular proteins, ultimately resulting in the morphological and biochemical changes characteristic of apoptotic cell death. protocols.iothermofisher.com The induction of caspase 3/7 activity by Tribromsalan suggests its potential to promote apoptosis in cells. researchgate.netnih.gov
Impact on Cervical Cancer Cell Growth
Consistent with its ability to inhibit NF-κB signaling and induce apoptosis, Tribromsalan has demonstrated an inhibitory effect on cervical cancer cell growth. researchgate.netnih.govtargetmol.comnih.gov In in vitro studies using HeLa cervical cancer cells, Tribromsalan exhibited half-maximal inhibitory concentration (IC50) values ranging from 2.8 to 4.2 µM over different time points. targetmol.com
Table 3: Tribromsalan's Inhibitory Effect on HeLa Cervical Cancer Cell Growth
| Incubation Time (hours) | IC50 (µM) targetmol.com |
| 24 | 3.4 |
| 48 | 2.8 |
| 72 | 4.2 |
Potential for Drug Repurposing via NF-κB Modulation
The identification of Tribromsalan's previously unappreciated effects on NF-κB signaling provides a basis for its potential drug repurposing. researchgate.netnih.govnih.gov Drug repurposing, which involves finding new therapeutic uses for existing drugs, offers a promising alternative to traditional de novo drug development due to reduced development timelines and lower risks of unexpected side effects. mdpi.com Given NF-κB's central role in inflammatory diseases and various cancers, its modulation by compounds like Tribromsalan presents an attractive therapeutic strategy. researchgate.netnih.govmdpi.com The ability of Tribromsalan to inhibit IκBα phosphorylation, induce caspase 3/7 activity, and suppress cervical cancer cell growth highlights its potential for further investigation in cancer treatment and other conditions where NF-κB dysregulation is implicated. researchgate.netnih.govnih.gov
Toxicological and Safety Research of Tribromsalan
Cellular and Molecular Toxicology
Toxicological studies at the cellular and molecular levels aim to understand how chemical compounds like Tribromsalan interact with biological systems to induce adverse effects. This involves examining disruptions to cellular homeostasis, interference with intracellular signaling pathways, and the formation of reactive intermediates. pharmtox.nlomicsonline.orgupenn.edu
The adverse cellular responses induced by Tribromsalan are largely linked to its ability to act as a photosensitizer. When a photosensitizer absorbs light, it transitions to an excited state, typically a triplet state. ugr.esnih.gov From this excited state, it can then engage in photochemical reactions that lead to cellular damage. Two primary mechanisms are generally considered:
Type I Mechanism: Involves electron or hydrogen transfer between the excited photosensitizer and a substrate. This process leads to the formation of free radicals, which can then react with oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These free radicals can directly damage biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and damage. dpi.qld.gov.auvidyasagar.ac.in
Type II Mechanism: Involves energy transfer from the excited triplet photosensitizer to ground-state molecular oxygen. This results in the production of highly reactive singlet oxygen. Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components, particularly lipid membranes and proteins, and can also induce DNA damage. ugr.esdpi.qld.gov.auvidyasagar.ac.in
The structural characteristics of photosensitizers, including Tribromsalan, that enable them to induce phototoxicity are related to their capacity to absorb radiation wavelengths that penetrate the skin effectively (typically above 310 nm), promoting subsequent photochemical decomposition to form stable photoproducts, free radicals, and/or singlet oxygen. ugr.es
Tribromsalan is a well-documented photosensitizer, meaning it can cause skin reactions upon exposure to light. Photosensitivity reactions occur when a chromophore, either endogenous or exogenous, accumulates in the skin and is activated by radiation, primarily UVA (320–400 nm), but also potentially UVB (290–320 nm), visible, or infrared light. mdpi.com This photoactivation can lead to various outcomes, including photoirritation (non-specific inflammation), photoallergy (specific immune response), chronic actinic dermatitis (enduring sensitivity to UV light), or persistent DNA damage. mdpi.com
In the context of Tribromsalan, both phototoxicity and photoallergy mechanisms can coexist. Phototoxicity is a direct cellular damage caused by the photochemical reaction between the photosensitizer and light, often presenting as an exaggerated sunburn reaction. nih.govvidyasagar.ac.inmdpi.com Photoallergy, on the other hand, is an immune-mediated hypersensitivity response where light causes a structural change in the drug, transforming it into a photoallergen that binds to skin proteins and triggers a T-cell-mediated immune response. nih.govmdpi.comresearchgate.net
Tribromsalan has been implicated in the development of persistent light reactions (PLR). PLR is a severe and chronic form of photosensitivity where the skin remains abnormally sensitive to light long after the causative chemical has been withdrawn. nih.govresearchgate.netnih.gov This persistent reactivity is thought to involve the establishment of lifelong immunological memory and can be a progression from photoallergic contact dermatitis. mdpi.comnih.gov Patients with PLR due to Tribromsalan can exhibit extreme photosensitivity extending across the ultraviolet and visible spectrum. nih.gov
Actinic reticuloid (AR), now often considered a severe form of chronic actinic dermatitis (CAD), has a strong association with persistent light reactions, including those induced by Tribromsalan. nih.govresearchgate.netnih.govauctoresonline.orgeurjther.com A patient who developed photoallergic contact dermatitis from Tribromsalan-containing deodorant soaps subsequently experienced persistent light reactions, which eventually led to a diagnosis of actinic reticuloid. nih.gov This suggests that photoallergic contact dermatitis, persistent light reaction, and actinic reticuloid may represent different phases or severities of a single disease spectrum. nih.gov Actinic reticuloid is characterized by chronic eczematous lesions primarily in sun-exposed areas, and histologically, it shows an inflammatory infiltrate of T lymphocytes. auctoresonline.org
Phototoxicity and Photosensitization Mechanisms
Persistent Light Reaction Development
Regulatory Toxicology and Risk Assessment Frameworks
The regulatory landscape for chemical compounds like Tribromsalan involves comprehensive toxicological assessments and established risk assessment frameworks to ensure public and environmental safety.
Historical Regulatory Actions (e.g., FDA Prohibitions)
The U.S. Food and Drug Administration (FDA) has taken significant historical regulatory actions concerning Tribromsalan. The FDA prohibited the use of Tribromsalan as an ingredient in cosmetic products. regulations.govca.gov This prohibition, effective for products initially introduced into interstate commerce after December 1, 1975, was enacted because Tribromsalan was identified as a potent photosensitizer and cross-sensitizer capable of causing severe and persistent disabling skin disorders. govinfo.govregulations.gov The FDA concluded that Tribromsalan was a "deleterious substance" that rendered any cosmetic containing it injurious to users. regulations.gov
More recently, in 2016, Tribromsalan was among 19 active ingredients that the FDA ruled were not "generally recognized as safe and effective" (GRAS/GRAE) for use in over-the-counter (OTC) consumer antiseptic wash products. This decision cited concerns regarding potential health risks and the development of bacterial resistance associated with these ingredients.
Consideration of Systemic Absorption and Long-Term Exposure Risks
Regulatory evaluations of Tribromsalan and similar antimicrobial agents have increasingly focused on systemic absorption and the potential risks associated with long-term exposure. The FDA's 2016 decision on consumer antiseptic washes highlighted that new data indicated a higher systemic exposure to these active ingredients than previously understood. fda.govregulations.govilo.org This new information prompted a re-evaluation of the potential risks from systemic absorption and long-term exposure. ilo.org
Advances in analytical methods have improved the ability to detect and accurately measure these ingredients at lower levels in the bloodstream and tissues, revealing previously undetected or higher systemic exposures. The available data were considered insufficient to establish the safety of long-term, daily repeated exposure to these active ingredients when used in consumer wash products. ilo.org This underscores the importance of understanding the full toxicokinetic profile, including absorption, distribution, metabolism, and excretion, especially for compounds with potential for environmental persistence and bioaccumulation.
Assessment of Potential for Bacterial Resistance Development
The potential for antimicrobial compounds like Tribromsalan to contribute to bacterial resistance development is a significant area of toxicological and safety research. While direct extensive studies specifically on Tribromsalan's role in bacterial resistance development are less commonly detailed in readily available literature, insights can be drawn from research on structurally related compounds, particularly triclosan (B1682465).
Triclosan, another widely used antimicrobial agent, has been a subject of concern regarding its potential to foster bacterial resistance and cross-resistance to antibiotics wikipedia.orgumweltprobenbank.defederalregister.gov. Studies on triclosan have indicated that at sub-biocidal concentrations, it can induce changes related to antimicrobial resistance mechanisms in bacteria cir-safety.org. The mechanism of action for triclosan involves binding to the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene, which is crucial for fatty acid synthesis wikipedia.org. This inhibition of fatty acid synthesis is a vital target for antibacterial action. The U.S. Food and Drug Administration (FDA) has highlighted the need for data to evaluate the development of bacterial resistance as part of the safety assessment for consumer antiseptic wash active ingredients federalregister.gov. However, some research on triclosan's impact on clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa suggested that while biocide resistance might develop in some strains, it did not necessarily alter antibiotic resistance, and in some cases, minimum inhibitory concentrations (MICs) for triclosan even decreased over time for P. aeruginosa cir-safety.org.
Given Tribromsalan's classification as a salicylanilide (B1680751) derivative with antibacterial activity, it shares structural and functional similarities with other antimicrobial agents. Therefore, the principles and concerns regarding bacterial resistance development observed with compounds like triclosan are relevant for Tribromsalan, necessitating careful consideration in its toxicological assessment.
Integration of Toxicological Mechanisms in Risk Assessment
The integration of toxicological mechanisms into risk assessment is crucial for a comprehensive understanding of a compound's potential hazards and for making informed safety decisions. This approach moves beyond simply observing adverse effects to understanding the underlying biological processes that lead to toxicity nih.govtoxmsdt.com. For Tribromsalan, a key toxicological mechanism that has significantly influenced its regulatory status is its photosensitizing effect nih.govscribd.com.
Photosensitization refers to a process where a chemical becomes toxic upon exposure to light. Tribromsalan has been identified as a photosensitizer, leading to its ban by the FDA due to this specific effect nih.govscribd.com. This mechanism implies that exposure to Tribromsalan, followed by exposure to light (particularly ultraviolet light), can result in adverse reactions on the skin. Understanding this mechanism allows for targeted risk management strategies, such as avoiding sun exposure after contact with the compound or restricting its use in certain products.
In a broader context, incorporating mechanistic data into risk assessment allows for:
Prioritization of substances: Identifying compounds that warrant further in-depth toxicological evaluation based on their known mechanisms of action toxmsdt.com.
Identification of specific pathways: Pinpointing the cellular and molecular pathways through which a compound exerts its toxicity, which can inform the development of predictive models toxmsdt.com.
Reduction of uncertainty in extrapolations: Mechanistic data can help bridge gaps in extrapolating toxicity data from animal studies to humans, or from high-dose exposures to low-level environmental exposures nih.gov.
For Tribromsalan, the established photosensitizing mechanism provides a clear basis for assessing its risk, even in the absence of exhaustive data on every possible adverse outcome.
Comparative Risk Assessment with Structurally Related Compounds
Comparative risk assessment involves evaluating the toxicological profiles of a compound alongside those of structurally or functionally similar substances. This approach can provide valuable context and help anticipate potential hazards based on known effects of related chemicals. Tribromsalan belongs to the class of salicylanilides, which includes other antimicrobial agents such as dibromsalan, triclosan, and triclocarban (B27905) wikipedia.orgnih.govcenmed.comwikipedia.orgnih.govnih.govuni.lufda.govresearchgate.netmdpi.com.
Research has shown both similarities and differences in the toxicological and biological activities of these related compounds. For instance, triclosan and triclocarban are noted for their similar uses and mechanisms of action as antibacterial agents wikipedia.org. However, triclocarban has been observed to have a higher propensity for bioaccumulation in aquatic organisms compared to triclosan wikipedia.org.
A preliminary risk assessment comparing a tetrachlorosalicylanilide (B1203695) (TSCA) with triclosan (TCS) indicated similar biodegradation potential and analogous toxicity to Vibrio fischeri and activated sludge researchgate.net. This suggests that within the halogenated salicylanilide class, certain toxicological endpoints and environmental fates can be comparable.
The following table summarizes some comparative characteristics of Tribromsalan and its structurally related compounds:
| Compound | Primary Activity | Key Toxicological Mechanism/Concern | Oral Absorption (Rats) | Bioaccumulation Potential (Aquatic) |
| Tribromsalan | Antibacterial, Antifungal nih.gov | Photosensitization nih.govscribd.com | ~65% mdpi.com | Not explicitly detailed in search results |
| Dibromsalan | Antibacterial, Antifungal mdpi.com | Not explicitly detailed in search results | ~11% mdpi.com | Not explicitly detailed in search results |
| Triclosan | Antibacterial, Antifungal wikipedia.org | Bacterial Resistance Development wikipedia.orgumweltprobenbank.defederalregister.gov, Endocrine Disruption bcpp.org | Not explicitly detailed in search results | Observed in organisms wikipedia.org |
| Triclocarban | Antibacterial wikipedia.orgnih.gov | Bacterial Resistance Development wikipedia.org, Endocrine Disruption ecostore.com | Not explicitly detailed in search results | Higher than Triclosan wikipedia.org |
Table 1: Comparative Characteristics of Tribromsalan and Structurally Related Compounds
This comparative assessment highlights that while these compounds share a common chemical class and some antimicrobial properties, their specific toxicological profiles, particularly concerning absorption, metabolism, and unique mechanisms like photosensitization, can vary significantly. Such comparisons are vital for understanding the broader implications of these compounds and for informing regulatory decisions.
Advanced Analytical Methodologies for Tribromsalan Research
Determination in Environmental and Consumer Product Samples
Analytical methodologies are crucial for identifying and quantifying Tribromsalan in various matrices, ensuring regulatory compliance and environmental monitoring.
Analysis in Cosmetics and Personal Care Products
High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) is a widely established method for the simultaneous determination of Tribromsalan and other halogenated salicylanilides in cosmetic and personal care products. These products can include diverse matrices such as eye shadow, lipstick, shampoo, and toner. Prior to analysis, samples are typically extracted using acetonitrile (B52724) to isolate the target analytes. uni.lucenmed.comuni.luuni.lu
HPLC-FLD is a preferred technique due to its sensitivity and selectivity for compounds like Tribromsalan that exhibit fluorescent properties. For the determination of Tribromsalan and other halogenated salicylanilides, the analytical separation is commonly performed on a T3 column. uni.lucenmed.comuni.lu Optimal fluorescence detection conditions for these compounds have been identified, with an excitation wavelength (λex) set at 325 nm and an emission wavelength (λem) at 480 nm. uni.lu
High-Performance Liquid Chromatography-Fluorescence Detector (HPLC-FLD)
Monitoring in Environmental Compartments (e.g., Soil, Water)
While specific detailed studies on the direct monitoring of Tribromsalan in soil and water compartments using HPLC-FLD were not extensively detailed in the provided literature, the general principles for analyzing persistent organic pollutants (POPs) are applicable. Tribromsalan, as a halogenated organic compound, falls under the broader category of contaminants that can persist and distribute across environmental matrices such as water, sediment, and soil. epa.govnih.gov Analytical strategies for trace determination of POPs in complex environmental matrices often involve highly selective and sensitive methods, predominantly chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS), following selective extraction and purification steps. nih.gov For instance, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been employed for the determination of Tribromsalan in liquid matrices such as milk. uni.lu This suggests that similar advanced chromatographic techniques, likely involving mass spectrometry for enhanced specificity and lower detection limits, would be utilized for monitoring Tribromsalan in environmental water and soil samples, given the complexity of these matrices.
Method Validation and Performance Characteristics
The reliability of any analytical method is affirmed through rigorous validation, which assesses its performance characteristics.
Sensitivity and Detection Limits
For the determination of Tribromsalan in cosmetic products using HPLC-FLD, the method's sensitivity and detection capabilities have been well-characterized. The limits of detection (LODs) for Tribromsalan range from 13.8 to 42.9 µg kg⁻¹, while the limits of quantification (LOQs) are reported between 46.0 and 143 µg kg⁻¹. uni.lucenmed.comuni.lu
The linearity of the method for Tribromsalan, metabromsalon, and 3,3′,4′,5-tetrachlorosalicylanilide has been demonstrated over concentration ranges of 100–5000 µg kg⁻¹, with high correlation coefficients exceeding 0.9996, indicating a strong linear relationship between the analyte concentration and detector response. uni.lucenmed.comuni.lu
The accuracy and precision of the method are further supported by recovery rates and relative standard deviations (RSDs). Recoveries for Tribromsalan and other halogenated salicylanilides typically range from 70% to 110%, with RSDs consistently below 13%, demonstrating good reproducibility and accuracy of the analytical procedure. uni.lucenmed.comuni.lu
Table 1: Analytical Performance Characteristics for Tribromsalan in Cosmetics via HPLC-FLD
| Parameter | Value Range / Characteristic | Reference |
| Limit of Detection (LOD) | 13.8–42.9 µg kg⁻¹ | uni.lucenmed.comuni.lu |
| Limit of Quantification (LOQ) | 46.0–143 µg kg⁻¹ | uni.lucenmed.comuni.lu |
| Linear Range | 100–5000 µg kg⁻¹ | uni.lucenmed.comuni.lu |
| Correlation Coefficient | > 0.9996 | uni.lucenmed.comuni.lu |
| Recoveries | 70–110% | uni.lucenmed.comuni.lu |
| Relative Standard Deviation (RSD) | < 13% | uni.lucenmed.comuni.lu |
Recovery Rates and Reproducibility
Method validation is a critical step in analytical chemistry, ensuring that a method consistently delivers accurate and reliable results. Recovery rates and reproducibility are key parameters assessed during this process.
Recovery Rates: The recovery rate indicates the efficiency of an analytical method in extracting and quantifying the analyte from a given matrix. For tribromsalan, reported recovery rates vary depending on the matrix and the analytical technique employed:
In cosmetic samples analyzed by HPLC-FLD, the recoveries for tribromsalan and other halogenated salicylanilides ranged from 70% to 110% researchgate.netrsc.org.
When determined in milk using LC-MS/MS, the average recoveries for tribromsalan and co-analyzed compounds were found to be in the range of 83.8% to 97.1% researchgate.netresearchgate.net.
For biological samples, specifically whole blood and urine, a method utilizing TLC and fluorescent spectrophotometry demonstrated an average recovery of 90% for free tribromsalan nih.gov.
Reproducibility: Reproducibility, often expressed as Relative Standard Deviation (RSD) or standard deviation, assesses the precision of a method under varying conditions, such as different analysts, laboratories, or instruments.
For the HPLC-FLD method applied to cosmetics, the relative standard deviations (RSDs) were reported to be less than 13%, indicating good reproducibility researchgate.netrsc.org.
In the LC-MS/MS method for milk analysis, RSD values for tribromsalan and related compounds ranged from 1.4% to 8.0%, with interassay RSDs being less than 11% researchgate.netresearchgate.net.
For the TLC-fluorescent spectrophotometry method used for blood and urine, the standard deviations for tribromsalan recovery were 9.7% in blood and 7.4% in urine, respectively nih.gov.
The data on recovery rates and reproducibility for tribromsalan are summarized in the table below:
| Analytical Method | Matrix | Recovery Rate (%) | Reproducibility (RSD / Standard Deviation) | Source |
| HPLC-FLD | Cosmetics | 70 - 110 | < 13% RSD | researchgate.netrsc.org |
| LC-MS/MS | Milk | 83.8 - 97.1 | 1.4 - 8.0% RSD; Interassay < 11% RSD | researchgate.netresearchgate.net |
| TLC-Fluorescent Spectrophotometry | Blood & Urine | 90 (average) | 9.7% (blood), 7.4% (urine) | nih.gov |
Linearity and Calibration Ranges
Linearity and calibration range are fundamental parameters that define the concentration interval over which an analytical method provides results directly proportional to the analyte concentration uknml.com.
Linearity: Linearity is typically assessed by analyzing a series of standards at different concentrations and plotting the instrument response against the analyte concentration. A strong linear relationship is indicated by a high correlation coefficient (R or R²).
For the HPLC-FLD method used in cosmetic analysis, calibration curves for tribromsalan were found to be linear with correlation coefficients greater than 0.9996 researchgate.netrsc.org. This demonstrates excellent linearity across the tested concentration range.
Calibration Ranges: The calibration range specifies the lowest and highest concentrations of the analyte that can be accurately and precisely determined by the method.
In the HPLC-FLD method for cosmetics, the calibration curve for tribromsalan was linear in the range of 100-5000 µg kg⁻¹ researchgate.netrsc.org.
For the LC-MS/MS method developed for milk, the method was validated in milk samples spiked with tribromsalan at concentrations ranging from 5 to 600 µg/kg researchgate.netresearchgate.net. While this indicates the validated range, an explicit correlation coefficient for tribromsalan's linearity within this specific range was not as clearly detailed as for the HPLC-FLD method.
The TLC-fluorescent spectrophotometry method for blood and urine demonstrated a sensitivity down to 125 ng, which corresponds to 25 ppb in a 5.0 ml sample, implying a lower limit of the effective detection range nih.gov.
The linearity and calibration range data for tribromsalan are presented in the table below:
| Analytical Method | Matrix | Linearity (Correlation Coefficient) | Calibration Range | Source |
| HPLC-FLD | Cosmetics | > 0.9996 | 100 - 5000 µg kg⁻¹ | researchgate.netrsc.org |
| LC-MS/MS | Milk | Validated in range | 5 - 600 µg/kg | researchgate.netresearchgate.net |
| TLC-Fluorescent Spectrophotometry | Blood & Urine | Not explicitly stated | Down to 125 ng (25 ppb in 5.0 mL sample) | nih.gov |
Emerging Research Avenues and Future Directions
Computational Approaches in Tribromsalan Research
Computational methods play a crucial role in identifying new uses for existing drugs and understanding their mechanisms of action, thereby accelerating drug discovery and development.
Drug repositioning, which involves identifying new therapeutic uses for existing drugs, offers a faster and more cost-effective pathway to new therapies by building upon prior research and development efforts. nih.gov An innovative approach to drug-disease association involves the use of semantic knowledge graphs (KGs). nih.govfigshare.combiorxiv.org A notable example of this methodology identified Tribromsalan as a potential inhibitor of Mycobacterium tuberculosis and Mycobacterium abscessus. nih.gov
This computational strategy utilized a knowledge graph constructed from the EU-funded OPS research program, which integrated diverse leading biomedical datasets. These datasets included ChEBI, ChEMBL, ConceptWiki, DisGeNET, DrugBank, ENZYME, FDA Adverse Events (FAERS), Gene Ontology, neXTProt, UniProt, and WikiPathways. nih.gov By combining data from OPS and the PDDR (Lilly's Open Innovation in Drug Discovery program and NCATS), 157 M. tuberculosis-related compounds were identified, leading to the extraction of 14 hit compounds, including Tribromsalan, that met a "strong association" threshold with M. tuberculosis. nih.gov
In conjunction with semantic knowledge graphs, machine learning (ML) models have been instrumental in predicting the anti-mycobacterial activity of compounds like Tribromsalan. nih.gov Machine learning algorithms can analyze vast datasets from various sources, such as clinical trials and electronic health records, to identify patterns and make predictions about drug activity. arithmostech.com Quantitative Structure-Activity Relationship (QSAR) models, a subset of computational methods, predict the activity of chemical compounds based on their molecular structure. arithmostech.comdiva-portal.orgnih.gov This integration of data enrichment and QSAR predictions enhances drug safety monitoring and accelerates the identification of promising drug candidates. arithmostech.com
To elucidate the mechanism of action of Tribromsalan, in vitro studies combined with computational insights have been performed. Investigations into the transcriptional response of M. tuberculosis and M. abscessus to Tribromsalan revealed a broad impact on gene expression. nih.gov This broad effect suggests that Tribromsalan induces respiratory pathway stress and dysregulates fatty acid metabolism within these mycobacteria. nih.govresearchgate.net These findings indicate a novel mode of action for Tribromsalan against mycobacterial species, distinguishing it from known inhibitors. nih.gov In silico studies, including molecular docking, are crucial for predicting ligand-target interactions and understanding how compounds exert their effects at a molecular level. mdpi.comjapsonline.comnih.govmdpi.com
Machine Learning Models for Activity Prediction
Novel Therapeutic Applications and Delivery Systems
The identification of Tribromsalan's anti-mycobacterial activity has opened new avenues for its therapeutic development, particularly for difficult-to-treat infections.
Tribromsalan is being explored as a potentially useful compound for the development of an inhaled treatment for mycobacterial infections, including Mycobacterium tuberculosis and Mycobacterium abscessus. nih.govresearchgate.net This delivery method could overcome limitations associated with the topical use of the drug, such as photosensitizing effects. nih.gov Future research aims to test Tribromsalan against other mycobacteria, such as the M. avium complex, and against drug-resistant isolates of M. tuberculosis and M. abscessus to fully understand its utility and target in mycobacteria. nih.gov Inhaled antibiotics offer a promising strategy for delivering high doses of medication directly to the lungs, which is often required for pulmonary infections caused by mycobacteria. nih.gov
The increasing prevalence of drug-resistant strains of mycobacteria necessitates the development of novel therapeutic strategies, including combination therapies. researchgate.netox.ac.uk Tribromsalan, especially when considered as an inhaled treatment, shows promise for development in combination with existing drugs, such as bedaquiline (B32110), to effectively combat drug-resistant Mycobacterium abscessus. researchgate.net Bedaquiline is a potent candidate for treating M. abscessus infections due to its unique mechanism of targeting the FoF1 ATP synthase, leading to rapid ATP depletion. researchgate.net Combination therapies are a critical strategy to counter bacterial resistance mechanisms, often involving an antibiotic and an inhibitor to prevent the breakdown of the antibiotic by bacterial enzymes. ox.ac.ukdrugtargetreview.com
In Vitro Activity of Tribromsalan against Mycobacteria nih.gov
| Pathogen | IC90 Value (µM) |
| Mycobacterium tuberculosis | 76.92 |
| Mycobacterium abscessus | 147.4 |
Development as Inhaled Treatment for Mycobacterial Infections
Advanced Toxicological and Ecotoxicological Modeling
Advanced toxicological and ecotoxicological modeling approaches are crucial for understanding the potential impacts of chemical compounds like Tribromsalan on biological systems and the environment. These methodologies aim to move beyond traditional animal testing by leveraging mechanistic data and predictive frameworks.
In Vitro to In Vivo Extrapolations (IVIVE)
In Vitro to In Vivo Extrapolation (IVIVE) is a key strategy in modern toxicology, aiming to translate results from in vitro assays to predict in vivo outcomes. This approach is fundamental to next-generation risk assessment, facilitating a more mechanistic and high-throughput evaluation of chemical and drug risks while reducing reliance on animal testing. IVIVE often employs physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption, distribution, metabolism, and excretion (ADME) by incorporating in silico and in vitro derived chemical-specific parameters. This allows for the prediction of in vivo exposure conditions that would result in target tissue concentrations equivalent to those observed in in vitro assays. While IVIVE is a growing field, specific published studies detailing the quantitative in vitro to in vivo extrapolation for Tribromsalan are not extensively documented in current literature. fishersci.canih.govnih.gov
Predictive Toxicology and Adverse Outcome Pathways (AOPs)
Predictive toxicology utilizes Adverse Outcome Pathways (AOPs) as a conceptual framework to describe a sequence of causally linked events across different levels of biological organization, from an initial molecular interaction to an adverse health or ecotoxicological effect. These pathways provide a mechanistic understanding that supports the development of non-animal testing strategies for hazard identification and risk assessment. researchgate.netwikipedia.orgmdpi.com
Tribromsalan has been implicated in specific AOPs, particularly concerning its photosensitizing properties. Research indicates that Tribromsalan exhibits activity in the Tox21_TRHR assay, which measures agonism or antagonism for the Thyrotropin-releasing hormone receptor (TRHR) through the Gq-Ca2+ pathway. figshare.com Furthermore, Tribromsalan is recognized as a photoallergen. The AOP for photoallergy involves a chemical acting as a photosensitizer, which, upon exposure to light, forms a hapten. This hapten then binds to skin proteins, triggering cellular responses and the activation of T-cells, leading to a T-cell mediated hypersensitivity reaction. mdpi.comscribd.comresearchgate.net
Table 1: Tribromsalan's Involvement in Adverse Outcome Pathways
| AOP Type | Key Event/Pathway | Specific Observation | Reference |
| Photoallergy | Hapten formation, T-cell mediated hypersensitivity | Identified as a photoallergen; cases of photoallergic contact dermatitis linked to Tribromsalan. | mdpi.comscribd.comresearchgate.net |
| Endocrine Disruption (potential) | Gq-Ca2+ pathway modulation via TRHR | Activity observed in Tox21_TRHR assay. | figshare.com |
Long-Term Environmental Monitoring and Impact Assessment
The long-term environmental impact of chemical compounds like Tribromsalan necessitates comprehensive monitoring and assessment. Tribromsalan is classified under GHS (Globally Harmonized System) as "Very toxic to aquatic life" (H400) and "Very toxic to aquatic life with long lasting effects" (H410). nih.gov This classification highlights its significant ecotoxicological concern, indicating potential for persistent adverse effects in aquatic ecosystems.
Tribromsalan has been identified in environmental monitoring alongside other microbicides, underscoring its presence in various environmental compartments, albeit at lower production volumes compared to compounds like triclocarban (B27905). acs.org The assessment of such compounds involves understanding their persistence, bioaccumulation potential, and magnification within food chains, which are critical characteristics of persistent organic pollutants (POPs). researchgate.net Effective long-term environmental monitoring programs are essential to track the presence and fate of such chemicals and evaluate their chronic toxicity to environmental organisms, particularly in aquatic and terrestrial ecosystems where they may accumulate beyond theoretical degradation times. inrae.fr
Addressing Antimicrobial Resistance Concerns
The rise of antimicrobial resistance poses a significant global health challenge, driving research into novel compounds and strategies to combat resistant pathogens. Tribromsalan, with its established antimicrobial properties, is being investigated for its potential in this critical area.
Investigating Resistance Mechanisms Triggered by Tribromsalan
Tribromsalan exhibits antibacterial and antifungal activities. nih.gov Recent computational drug repositioning studies have identified Tribromsalan as an in vitro inhibitor of challenging pathogens such as Mycobacterium tuberculosis (IC90 76.92 μM) and Mycobacterium abscessus (IC90 147.4 μM). nih.govresearchgate.net These findings are particularly significant given the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. researchgate.net
Mechanistic investigations into Tribromsalan's action against mycobacteria, alongside niclosamide, reveal that both compounds elicit transcriptional responses indicative of respiratory pathway stress and dysregulation of fatty acid metabolism. This suggests a broad impact on multiple cellular systems within these bacteria, differentiating their mode of action from many known M. tuberculosis inhibitors. nih.govresearchgate.net Furthermore, halogenated salicylanilides, including Tribromsalan, have demonstrated efficacy as antibacterial agents against bacteria associated with acne, notably against antibiotic-resistant strains. google.com Tribromsalan also shows antifungal activity against species such as C. albicans, Pityrosporum ovale, and Aspergillus niger, and salicylanilides generally hold potential to circumvent resistance to existing antifungal drugs. nih.gov Its presence has also been noted in studies concerning antiparasitic drugs, indicating a broader spectrum of activity that could be relevant to drug resistance in helminths. xmsyxb.com
Table 2: Antimicrobial Activity of Tribromsalan Against Select Pathogens
| Pathogen | In Vitro IC90 (µM) | Observed Mechanism/Effect | Reference |
| Mycobacterium tuberculosis | 76.92 | Respiratory pathway stress, dysregulation of fatty acid metabolism | nih.govresearchgate.net |
| Mycobacterium abscessus | 147.4 | Respiratory pathway stress, dysregulation of fatty acid metabolism | nih.govresearchgate.net |
| C. albicans | N/A (inhibitory) | Antifungal activity, potential to overcome resistance | nih.gov |
| Pityrosporum ovale | N/A (inhibitory) | Antifungal activity | nih.gov |
| Aspergillus niger | N/A (inhibitory) | Antifungal activity | nih.gov |
| Acne-associated bacteria (antibiotic-resistant strains) | N/A (effective) | Antibacterial activity | google.com |
Strategies to Mitigate Cross-Resistance
A promising strategy to mitigate antimicrobial resistance, particularly for difficult-to-treat infections, involves combination therapy. Research suggests that Tribromsalan could be developed as an inhaled treatment in combination with other drugs, such as bedaquiline (PubChem CID: 5388906), to effectively combat drug-resistant Mycobacterium abscessus. researchgate.net Bedaquiline itself targets the FoF1 ATP synthase, leading to rapid ATP depletion in mycobacteria. researchgate.net
This approach aligns with broader efforts in antimicrobial stewardship, where combination therapies are increasingly recognized for their ability to enhance efficacy, broaden the antimicrobial spectrum, and reduce the emergence of resistance in multidrug-resistant organisms. xmsyxb.comtandfonline.com The strategic use of compounds like Tribromsalan in combination regimens aims to exploit synergistic effects and overcome existing resistance mechanisms, thereby revitalizing the utility of current and novel antimicrobial agents.
Table 3: Strategies to Mitigate Resistance with Tribromsalan
| Strategy | Application with Tribromsalan | Rationale | Reference |
| Combination Therapy | Inhaled treatment with Bedaquiline for drug-resistant M. abscessus | Leverages distinct mechanisms of action to enhance efficacy and combat resistance. | researchgate.nettandfonline.com |
| Broad Spectrum Activity | Against various bacteria, fungi, and potentially helminths | Addresses diverse pathogens and may reduce selective pressure for specific resistance. | nih.govgoogle.comxmsyxb.com |
Q & A
Q. What are the standard analytical methods for detecting Tribromsalan and its impurities in experimental formulations?
Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify Tribromsalan and its dibrominated contaminants (e.g., dibromsalan, metabromsalan). Method validation should include specificity, sensitivity (limit of detection <0.1 ppm), and recovery rates (85–115%) to ensure accuracy, as impurities significantly influence phototoxic outcomes . Calibrate instruments using certified reference materials and include blank controls to rule out matrix interference.
Q. How can researchers design in vitro studies to assess the phototoxic potential of Tribromsalan?
Methodological Answer: Follow the OECD TG 432 In Vitro 3T3 Neutral Red Uptake Phototoxicity Test. Expose Balb/c 3T3 fibroblasts to Tribromsalan (0.1–100 µg/mL) under standardized UVA/UVB irradiation (e.g., 1.7 mW/cm² for 50 minutes). Include positive controls (e.g., chlorpromazine) and validate results with in vivo corroboration using murine models. Measure cell viability via MTT assay and reactive oxygen species (ROS) generation .
Q. What are the key considerations for synthesizing high-purity Tribromsalan to minimize contamination with dibromsalan?
Methodological Answer: Optimize bromination conditions (temperature: 40–60°C; solvent: acetic acid) to reduce di-/tetrabrominated byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water, 3:1 v/v). Characterize purity using nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) to confirm melting point (218–220°C) and absence of halogenated impurities .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding Tribromsalan’s photosensitization potential across historical studies?
Methodological Answer: Re-evaluate historical data through the lens of impurity profiling. For example, a 1975 study attributed photosensitivity to dibromsalan contamination (45% impurity) rather than pure Tribromsalan . Replicate experiments using modern synthesis protocols (≥99% purity) and employ dual methodologies:
- Epidemiological analysis : Retrospectively compare adverse event rates pre- and post-manufacturing improvements.
- Controlled in vivo challenges : Apply pure vs. contaminated formulations to human skin equivalents under UV irradiation, measuring interleukin-1β (IL-1β) and TNF-α as inflammation markers .
Q. What methodological approaches are recommended for establishing dose-response relationships in Tribromsalan’s long-term toxicity studies?
Methodological Answer: Use a tiered framework:
- Acute exposure : Determine LD₅₀ in rodent models (oral/administered doses: 50–500 mg/kg).
- Subchronic exposure (90-day): Assess hepatic/renal toxicity via histopathology and serum biomarkers (ALT, creatinine).
- Mechanistic studies : Quantify DNA adduct formation (³²P-postlabeling) and glutathione depletion in hepatocytes. Apply benchmark dose modeling (BMDL10) to identify no-observed-adverse-effect levels (NOAELs) .
Q. How can comparative structural-activity analysis be systematically conducted between Tribromsalan and related halogenated salicylanilides?
Methodological Answer: Use computational chemistry (e.g., density functional theory (DFT)) to compare electron-withdrawing effects of bromine substituents. Correlate with experimental
- Photodegradation rates : Measure under simulated sunlight (λ=290–400 nm) via HPLC.
- Receptor binding : Screen against keratinocyte Toll-like receptors (TLRs) using surface plasmon resonance (SPR). Tabulate results to identify structure-activity relationships (SARs) for phototoxicity and antimicrobial efficacy .
Data Contradiction and Validation Strategies
- Replication protocols : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. GC-MS for impurity detection) .
- Meta-analysis : Pool data from FDA adverse event reports (1960–1975) and post-1980 studies to assess temporal trends in toxicity .
- Ethical reporting : Disclose purity levels, irradiation parameters, and statistical power calculations to mitigate reproducibility crises .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
